

Application Notes and Protocols for (R)-L 888607 in In Vitro Assays

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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B8092350

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effective concentrations of **(R)-L 888607** for in vitro assays and detailed protocols for key experiments. **(R)-L 888607** is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

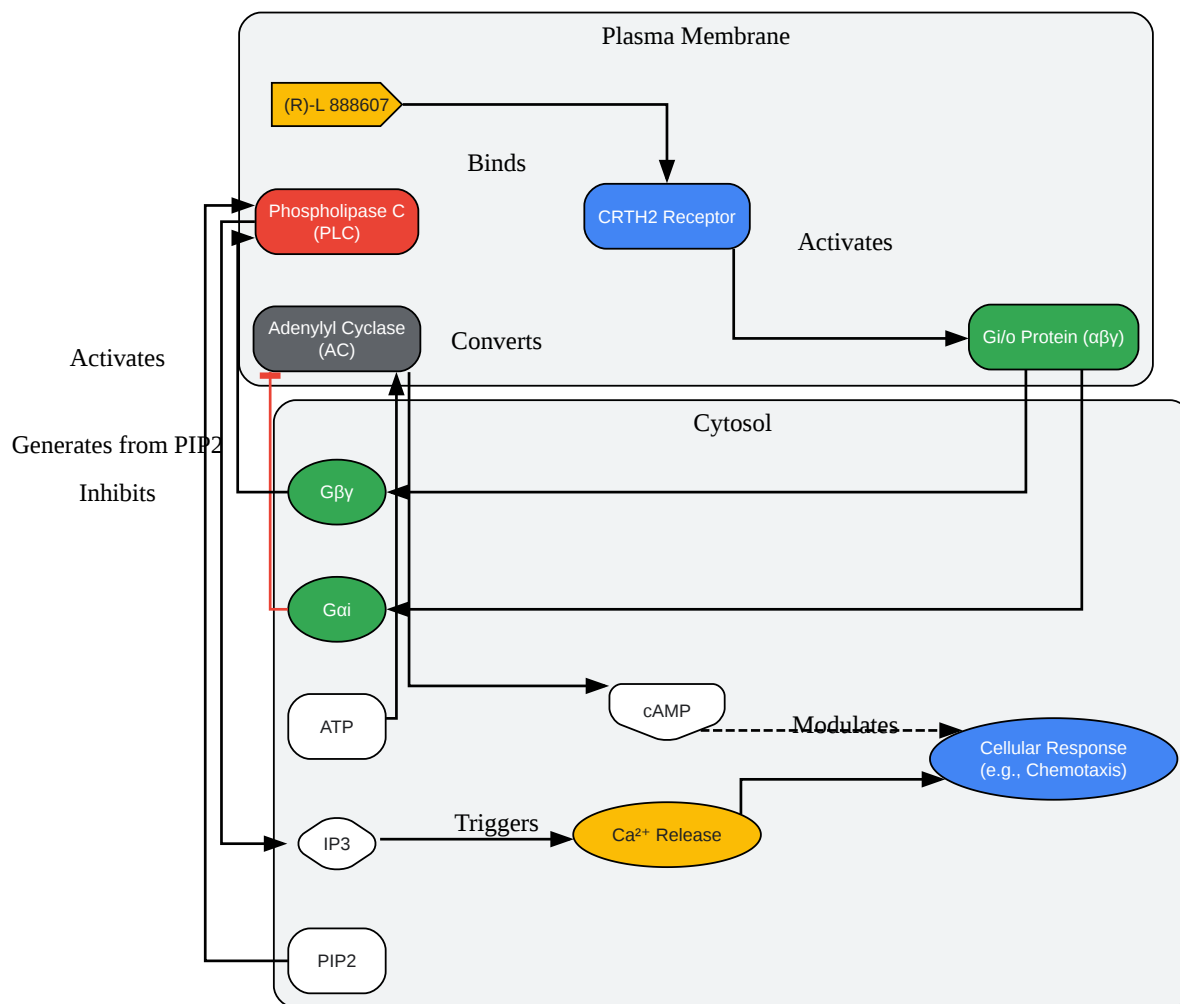
Data Presentation: In Vitro Efficacy of (R)-L 888607

The following table summarizes the quantitative data on the in vitro activity of **(R)-L 888607** at the human CRTH2 receptor.

| Parameter | Receptor | Value | Assay Type |
|-------------------------|-------------|--------|--|
| EC50 | Human CRTH2 | 0.4 nM | Functional Assay (recombinant expression) |
| Ki | Human CRTH2 | 4 nM | Binding Affinity Assay |
| Ki | Human DP | 211 nM | Binding Affinity Assay |
| Effective Concentration | - | 100 nM | Eosinophil Chemotaxis Assay |

Signaling Pathway of CRTH2 Activation

Activation of the CRTH2 receptor by an agonist such as **(R)-L 888607** initiates a signaling cascade characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the $\beta\gamma$ subunits of the dissociated G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^{2+}).



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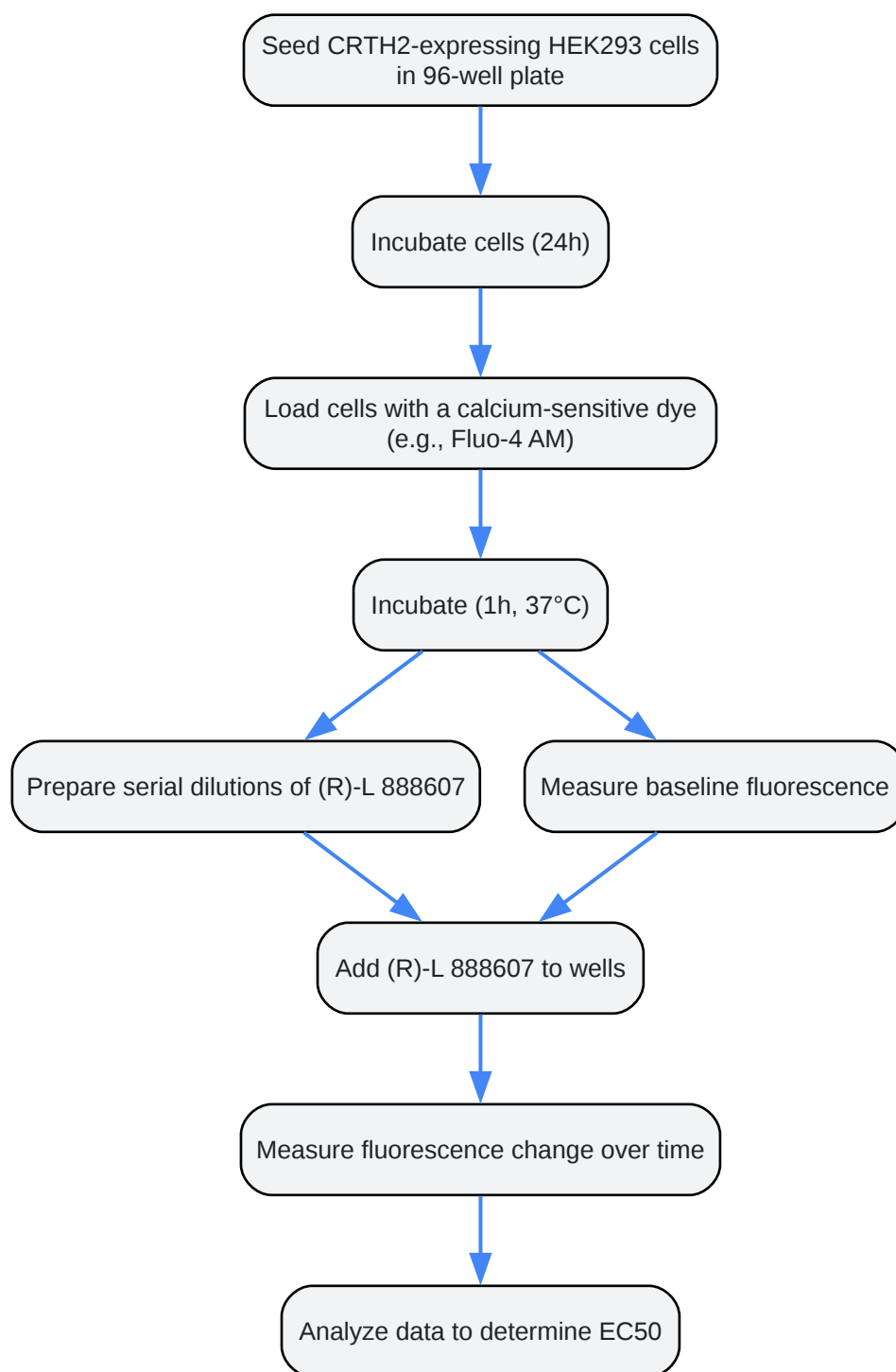
Caption: CRTH2 Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular calcium concentration in HEK293 cells recombinantly expressing the human CRTH2 receptor upon stimulation with **(R)-L 888607**.

Workflow Diagram:



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Caption: Calcium Mobilization Assay Workflow.

Materials:

- HEK293 cells stably expressing human CRTH2
- DMEM supplemented with 10% FBS, penicillin/streptomycin
- 96-well black, clear-bottom assay plates
- **(R)-L 888607**
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Fluorescence plate reader with automated injection capabilities

Procedure:

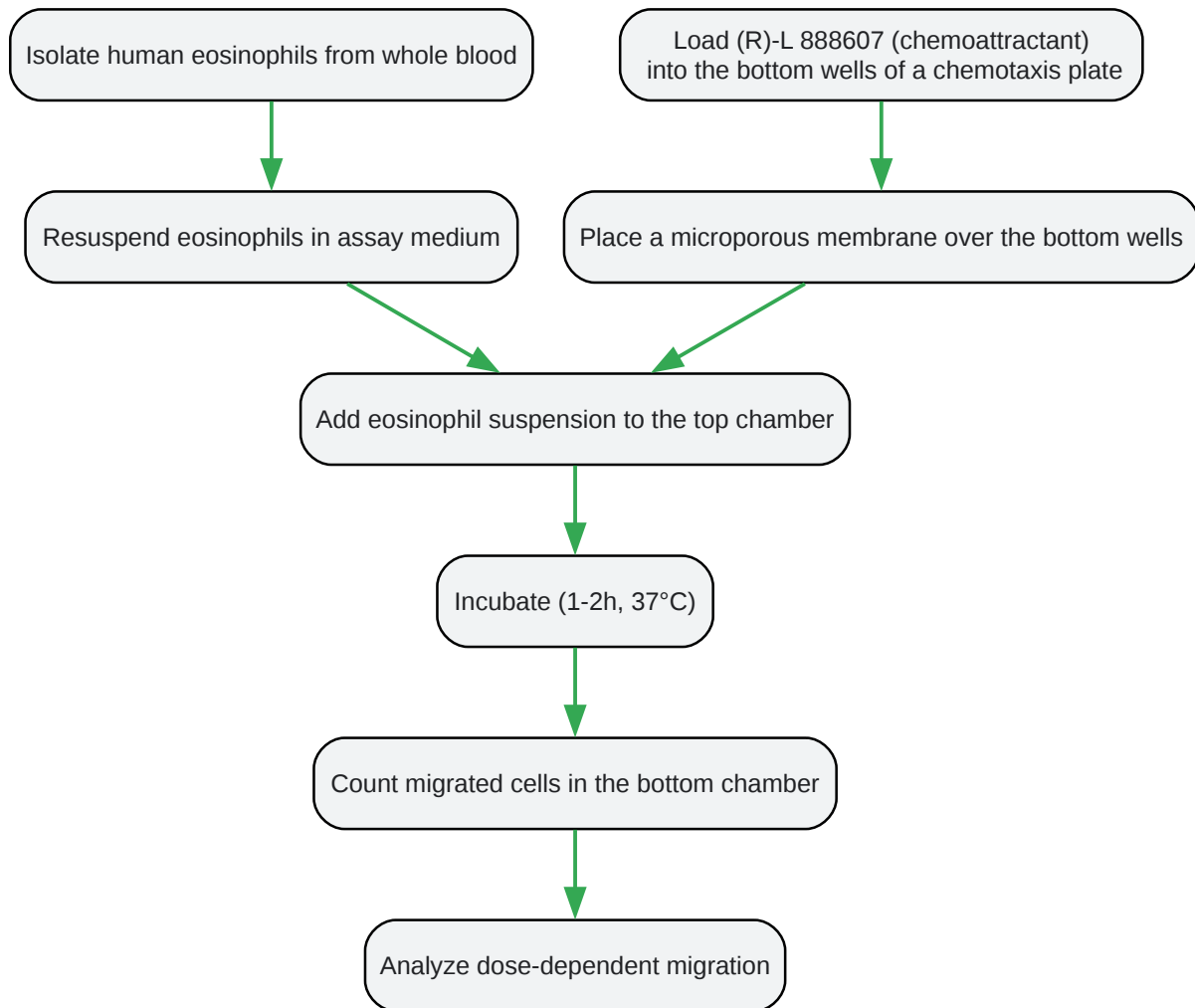
- Cell Plating: Seed the CRTH2-HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 μ L of culture medium.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. Aspirate the culture medium from the wells and add 100 μ L of the loading buffer to each well.
- Incubation: Incubate the plate for 1 hour at 37°C, protected from light.
- Compound Preparation: Prepare a 2x concentrated serial dilution of **(R)-L 888607** in HBSS with HEPES.
- Assay Measurement:
 - Place the cell plate into a fluorescence plate reader (e.g., FlexStation or similar).
 - Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

- Record a baseline fluorescence reading for 15-30 seconds.
- Automatically inject 100 μ L of the 2x **(R)-L 888607** dilutions into the corresponding wells.
- Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - Plot the ΔF against the logarithm of the **(R)-L 888607** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the chemotactic effect of **(R)-L 888607** on isolated human eosinophils using a multi-well chamber system.

Workflow Diagram:



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Caption: Eosinophil Chemotaxis Assay Workflow.

Materials:

- Freshly isolated human eosinophils
- RPMI-1640 medium with 0.1% BSA
- **(R)-L 888607**
- Chemotaxis chamber (e.g., Boyden chamber or similar multi-well plate with a porous membrane, typically 5 μm pore size for eosinophils)

- Calcein-AM (for cell labeling and quantification)
- Fluorescence plate reader

Procedure:

- Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a negative selection immunomagnetic cell separation method.
- Cell Labeling (Optional but Recommended): Incubate the isolated eosinophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend them in assay medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of **(R)-L 888607** in assay medium.
 - Add the **(R)-L 888607** dilutions to the lower wells of the chemotaxis chamber. Use medium without the compound as a negative control.
 - Carefully place the microporous membrane over the lower wells, ensuring no air bubbles are trapped.
 - Add the eosinophil cell suspension to the upper chamber of the wells.
- Incubation: Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO₂ incubator.
- Quantification of Migration:
 - After incubation, carefully remove the upper chamber.
 - Wipe away the non-migrated cells from the top surface of the membrane.
 - Quantify the number of cells that have migrated to the lower chamber. If using Calcein-AM, this can be done by reading the fluorescence of the lower chamber in a plate reader. Alternatively, cells can be lysed and quantified using a standard curve, or manually counted using a microscope.

- Data Analysis:
 - Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
 - Plot the number of migrated cells or the chemotactic index against the concentration of **(R)-L 888607** to determine the effective concentration range.
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